(3R,8S,9S,12R)-Atazanavir
CAS No.: 1292296-11-7
Cat. No.: VC0194261
Molecular Formula: C38H52N6O7
Molecular Weight: 704.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1292296-11-7 |
|---|---|
| Molecular Formula | C38H52N6O7 |
| Molecular Weight | 704.9 g/mol |
| IUPAC Name | methyl N-[(2S)-1-[2-[(2R,3R)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32-/m1/s1 |
| Standard InChI Key | AXRYRYVKAWYZBR-SEVDZJIVSA-N |
| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)[C@@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
| SMILES | CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
| Canonical SMILES | CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Composition and Identification
(3R,8S,9S,12R)-Atazanavir possesses a complex molecular structure reflected in its comprehensive chemical properties. The compound has the molecular formula C38H52N6O7 with a molecular weight of 704.9 g/mol. Its full IUPAC name is methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate, which reflects its complex stereochemical configuration .
Table 1 presents the key identification parameters of (3R,8S,9S,12R)-Atazanavir:
| Parameter | Value |
|---|---|
| CAS Number | 1292296-11-7 |
| PubChem CID | 71313511 |
| Molecular Formula | C38H52N6O7 |
| Molecular Weight | 704.9 g/mol |
| Catalogue Reference | GL-A2003 |
The compound's chemical name can also be expressed as (3R,8S,9S,12R)-3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic Acid 1,14-Dimethyl Ester, which highlights its structural components and stereochemical configuration .
Physical and Chemical Properties
(3R,8S,9S,12R)-Atazanavir exhibits specific physicochemical properties that influence its pharmaceutical behavior and biological activity. The compound's physical characteristics make it suitable for formulation into oral dosage forms while maintaining stability under appropriate storage conditions.
Table 2 summarizes the key physicochemical properties of (3R,8S,9S,12R)-Atazanavir:
| Property | Value |
|---|---|
| XLogP3-AA | 5.6 |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 18 |
| Exact Mass | 704.38974802 Da |
| Storage Conditions | 2-8°C Refrigerator |
| Shipping Conditions | Ambient |
With an XLogP3-AA value of 5.6, the compound demonstrates significant lipophilicity, which influences its absorption and distribution characteristics . The presence of 5 hydrogen bond donors and 9 hydrogen bond acceptors contributes to its interaction with biological targets and solubility profile. The 18 rotatable bonds provide conformational flexibility, potentially affecting binding interactions with the HIV protease enzyme .
For research purposes, (3R,8S,9S,12R)-Atazanavir requires refrigerated storage between 2-8°C to maintain stability and structural integrity, though it can be shipped under ambient conditions .
Pharmacological Profile
Mechanism of Action
As a protease inhibitor, (3R,8S,9S,12R)-Atazanavir functions by selectively binding to the HIV-1 protease enzyme, thereby preventing the processing of viral polyproteins crucial for viral replication. The compound's specific stereochemical configuration at the 3R, 8S, 9S, and 12R positions contributes to its binding affinity and selectivity for the HIV protease active site.
The binding interaction disrupts the proteolytic cleavage of viral precursor polyproteins into functional proteins necessary for viral assembly and maturation. This inhibition results in the production of immature, non-infectious viral particles, effectively suppressing viral replication within infected cells. The stereochemical configuration of (3R,8S,9S,12R)-Atazanavir significantly influences its potency and binding characteristics compared to other stereoisomers.
Clinical Applications and Efficacy
Role in HIV Treatment Regimens
(3R,8S,9S,12R)-Atazanavir serves as a component of highly active antiretroviral therapy (HAART) regimens for HIV treatment. Its once-daily dosing regimen offers convenience and potentially enhances treatment adherence compared to more frequently dosed alternatives. The compound has demonstrated effectiveness in both treatment-naïve patients initiating antiretroviral therapy and treatment-experienced individuals requiring regimen modifications.
Comparative Efficacy Data
Several clinical studies have evaluated the efficacy of atazanavir compared to other antiretroviral agents. In study 034, which compared atazanavir with efavirenz (both administered with zidovudine/lamivudine), comparable antiviral efficacy was observed between the treatment groups at 48 weeks .
Table 3 summarizes the comparative efficacy data from this study:
| Parameter | Atazanavir | Efavirenz |
|---|---|---|
| HIV RNA < 400 copies/mL at Week 48 | 70% | 64% |
| HIV RNA < 50 copies/mL at Week 48 | 32% | 37% |
In another study (043) involving 300 patients who had failed one protease inhibitor regimen and had limited protease inhibitor resistance, atazanavir was compared to lopinavir/ritonavir (Kaletra). After 24 weeks of treatment, the mean HIV RNA viral load change from baseline was -1.73 log on the atazanavir regimen compared to -2.16 log on the lopinavir/ritonavir regimen .
Table 4 presents the efficacy outcomes from study 043:
| Parameter | Atazanavir | Lopinavir/Ritonavir (Kaletra) |
|---|---|---|
| Mean HIV RNA change from baseline | -1.73 log | -2.16 log |
| HIV RNA < 400 copies/mL at Week 24 | 61% | 81% |
| HIV RNA < 50 copies/mL at Week 24 | 41% | 52% |
These data indicate that while (3R,8S,9S,12R)-Atazanavir demonstrates significant antiviral activity, its efficacy may differ from other antiretroviral agents depending on patient characteristics and treatment history .
| Lipid Parameter | Atazanavir (% change) | Efavirenz (% change) |
|---|---|---|
| Total Cholesterol | No increase | +20% |
| LDL Cholesterol | No increase | +15% |
| HDL Cholesterol | +10% | +20% |
| Triglycerides | -10% | +20% |
Similar findings were observed in study 043, which compared atazanavir to lopinavir/ritonavir, further supporting the metabolic advantages of atazanavir-based regimens .
Research Applications and Considerations
Laboratory and Research Uses
(3R,8S,9S,12R)-Atazanavir serves as an important research tool for understanding HIV protease inhibition and stereochemical influences on drug efficacy. The compound is primarily designated for research applications rather than direct clinical administration, enabling investigations into structure-activity relationships and resistance mechanisms .
Research applications include bioequivalence studies, which are crucial for ensuring that generic formulations of atazanavir are as effective as brand-name versions. These studies compare the pharmacokinetic profiles of different formulations to ensure they meet regulatory standards for therapeutic equivalence.
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